molecular formula C10H11F2N B2607354 2-(2,3-Difluorophenyl)pyrrolidine CAS No. 1249722-04-0

2-(2,3-Difluorophenyl)pyrrolidine

Cat. No. B2607354
CAS RN: 1249722-04-0
M. Wt: 183.202
InChI Key: CROKRZDCSQGVQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-(2,3-Difluorophenyl)pyrrolidine” can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “2-(2,3-Difluorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The presence of the pyrrolidine ring enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The physical form of “2-(2,3-Difluorophenyl)pyrrolidine” is a liquid . It has a molecular weight of 183.2 . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The safety information for “2-(2,3-Difluorophenyl)pyrrolidine” indicates that it is classified under the GHS05 and GHS07 hazard pictograms . The signal word is “Danger” and the hazard statements include H302, H315, H318, and H335 .

Mechanism of Action

Target of Action

It is known that many indole derivatives, which are structurally similar to 2-(2,3-difluorophenyl)pyrrolidine, bind with high affinity to multiple receptors . This suggests that 2-(2,3-Difluorophenyl)pyrrolidine may also interact with various biological targets.

Mode of Action

It has been suggested that the compound may interact with its targets through electrostatic interactions . These interactions could potentially lead to changes in the conformation or activity of the target molecules, thereby influencing their function.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar indole derivatives , it is plausible that 2-(2,3-Difluorophenyl)pyrrolidine may influence a variety of biochemical pathways.

Result of Action

It is known that similar indole derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that 2-(2,3-Difluorophenyl)pyrrolidine may also have diverse molecular and cellular effects.

Action Environment

It is known that the biological activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .

properties

IUPAC Name

2-(2,3-difluorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROKRZDCSQGVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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